Propanethioic acid, 2-hydroxy-2-methyl-, S-methyl ester
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Overview
Description
Propanethioic acid, 2-hydroxy-2-methyl-, S-methyl ester is a chemical compound with the molecular formula C5H10O2S and a molecular weight of 134.2 g/mol . It is known for its unique structure, which includes a thioester functional group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanethioic acid, 2-hydroxy-2-methyl-, S-methyl ester typically involves the esterification of 2-hydroxy-2-methylpropanethioic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanethioic acid, 2-hydroxy-2-methyl-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various esters and amides.
Scientific Research Applications
Propanethioic acid, 2-hydroxy-2-methyl-, S-methyl ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis to introduce thioester groups into molecules.
Biology: The compound is studied for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Propanethioic acid, 2-hydroxy-2-methyl-, S-methyl ester involves its interaction with various molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in biochemical assays and synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-hydroxy-2-methyl-, methyl ester: This compound has a similar structure but lacks the sulfur atom.
Lactic acid, 2-methyl-, methyl ester: Another similar compound with a hydroxyl group instead of a thioester group.
Uniqueness
Propanethioic acid, 2-hydroxy-2-methyl-, S-methyl ester is unique due to its thioester functional group, which imparts distinct chemical reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
61603-69-8 |
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Molecular Formula |
C5H10O2S |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
S-methyl 2-hydroxy-2-methylpropanethioate |
InChI |
InChI=1S/C5H10O2S/c1-5(2,7)4(6)8-3/h7H,1-3H3 |
InChI Key |
HRVRZADARGUTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)SC)O |
Origin of Product |
United States |
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